molecular formula C11H12N2O3 B8553334 Methyl 3-(beta-phenylacryloyl)-carbazate

Methyl 3-(beta-phenylacryloyl)-carbazate

Cat. No.: B8553334
M. Wt: 220.22 g/mol
InChI Key: UOOOPYWILUPEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(β-phenylacryloyl)-carbazate is a carbazate derivative characterized by a β-phenylacryloyl substituent attached to the carbazate backbone. Carbazates, in general, are nitrogen-containing compounds with the formula R-O-C(O)-NH-NH₂, where R is an organic group. The β-phenylacryloyl moiety introduces a conjugated α,β-unsaturated carbonyl system, which enhances electrophilicity and enables participation in reactions such as Michael additions or Diels-Alder cycloadditions.

Carbazates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry, with substituents dictating their specific applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl N-(3-phenylprop-2-enoylamino)carbamate

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)13-12-10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)(H,13,15)

InChI Key

UOOOPYWILUPEPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3-(β-phenylacryloyl)-carbazate with structurally related carbazate derivatives:

Compound Name Key Substituent Functional Groups Key Structural Features
Methyl 3-(β-phenylacryloyl)-carbazate β-Phenylacryloyl Carbazate, α,β-unsaturated ketone Conjugated acryloyl group; potential for Michael addition or cycloaddition reactions
Methyl 3-(4-methylbenzylidene)-carbazate 4-Methylbenzylidene Carbazate, Schiff base C=N bond (1.273 Å); N–H···O hydrogen bonding in crystal lattice
Benzyl carbazate Benzyl Carbazate, aryl group Simple aromatic substitution; high OAV in food flavoring applications
3-(Maleimidopropanoyl)-1-(tert-butyl)carbazate Maleimide, tert-butyl Carbazate, maleimide, tert-butyl Maleimide enables cycloaddition; tert-butyl induces steric hindrance

Crystallographic and Hydrogen-Bonding Patterns

  • Methyl 3-(4-methylbenzylidene)-carbazate crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
  • In contrast, the β-phenylacryloyl variant’s crystal structure may exhibit different packing due to the planar acryloyl group’s conjugation, though direct data is absent in the evidence.

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